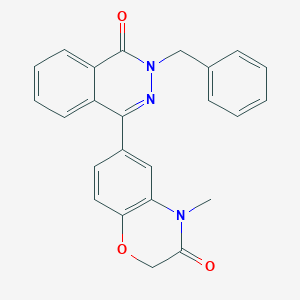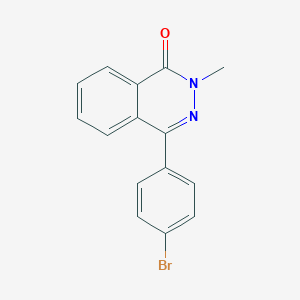![molecular formula C20H19BrN4O2S B304724 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304724.png)
2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. In
Mécanisme D'action
The mechanism of action of 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is not fully understood. However, studies have suggested that it works by inhibiting certain enzymes and signaling pathways that are involved in cancer growth, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including:
1. Inducing cell death in cancer cells.
2. Reducing inflammation in various tissues.
3. Protecting neurons from damage caused by oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one in lab experiments include its potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory properties. However, the limitations include the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one, including:
1. Further studies to fully understand its mechanism of action.
2. Exploration of its potential therapeutic applications in other areas such as cardiovascular disease and diabetes.
3. Development of more efficient synthesis methods to produce the compound in larger quantities.
4. Investigation of potential side effects and toxicity of the compound.
Conclusion:
In conclusion, 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a promising chemical compound that has potential therapeutic applications in cancer treatment, neuroprotection, and anti-inflammatory properties. Further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis method of 2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves the reaction of 2-amino-5-adamantyl-1,3,4-thiadiazole with 5-bromo-2-furfural in the presence of acetic acid and glacial acetic acid. The resulting compound is then subjected to cyclization to form the final product.
Applications De Recherche Scientifique
2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has been studied extensively for its potential therapeutic applications. Some of the areas of research include:
1. Cancer Treatment: Studies have shown that this compound has anti-cancer properties and can induce cell death in cancer cells.
2. Neuroprotection: Research has indicated that this compound can protect neurons from damage caused by oxidative stress and inflammation.
3. Anti-inflammatory Properties: This compound has been found to have anti-inflammatory properties and can reduce inflammation in various tissues.
Propriétés
Nom du produit |
2-(1-adamantyl)-6-[(5-bromo-2-furyl)methylene]-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
|---|---|
Formule moléculaire |
C20H19BrN4O2S |
Poids moléculaire |
459.4 g/mol |
Nom IUPAC |
(6E)-2-(1-adamantyl)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H19BrN4O2S/c21-15-2-1-13(27-15)6-14-16(22)25-19(23-17(14)26)28-18(24-25)20-7-10-3-11(8-20)5-12(4-10)9-20/h1-2,6,10-12,22H,3-5,7-9H2/b14-6+,22-16? |
Clé InChI |
AEGFMMXHZWIWST-NMDMLPMTSA-N |
SMILES isomérique |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)/C(=C\C6=CC=C(O6)Br)/C(=O)N=C5S4 |
SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)C(=CC6=CC=C(O6)Br)C(=O)N=C5S4 |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)C4=NN5C(=N)C(=CC6=CC=C(O6)Br)C(=O)N=C5S4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(6-methyl-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304643.png)
![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[4-methyl-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304646.png)
![N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)



![8-[2-(3,4-dimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-4-methyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one](/img/structure/B304657.png)
![4-Chlorobenzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304661.png)
![Benzaldehyde 1,2-dihydro[1,2,4]triazino[4,3-a]benzimidazol-3-ylhydrazone](/img/structure/B304662.png)
![3-[2-(Benzenesulfonyl)acetyl]chromen-2-one](/img/structure/B304663.png)


![3-{[(4-methylphenyl)sulfonyl]acetyl}-2H-chromen-2-one](/img/structure/B304669.png)